

# validating the health benefits of pentadecanoic acid in human clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pentadecanoic Acid

Cat. No.: B115217 Get Quote

# Pentadecanoic Acid: A Comparative Guide to Human Clinical Trial Validations

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the health benefits of **pentadecanoic acid** (C15:0) as validated in human clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the current state of clinical evidence for this emerging fatty acid.

### **Executive Summary**

**Pentadecanoic acid** (C15:0), an odd-chain saturated fatty acid, has garnered increasing interest for its potential health benefits. This guide focuses on the clinical validation of these benefits, drawing primarily from two key human clinical trials. The first, a randomized controlled trial (RCT) in young adults with overweight or obesity (NCT04947176), demonstrates the direct effects of C15:0 supplementation against a placebo. The second, the TANGO (The Asian-adapted Mediterranean Diet and **Pentadecanoic Acid** on Fatty Liver Disease) randomized controlled trial, evaluates the synergistic effects of C15:0 when added to a caloric-restricted, Asian-adapted Mediterranean diet in women with non-alcoholic fatty liver disease (NAFLD).

The evidence from these trials suggests that **pentadecanoic acid** supplementation can effectively raise circulating C15:0 levels and is associated with improvements in metabolic and



liver health markers. Notably, in the trial with overweight and obese young adults, participants who achieved a certain threshold of circulating C15:0 showed significant improvements in liver enzyme profiles and hemoglobin levels. In the TANGO trial, the addition of C15:0 to a healthy diet resulted in a more pronounced reduction in LDL-cholesterol and beneficial shifts in the gut microbiome.

While the clinical data is promising, it is important to note that the proposed underlying signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the mechanistic target of rapamycin (mTOR) and Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathways, are primarily based on preclinical and in vitro studies. Direct measurement of these pathways in the presented human clinical trials has not been reported.

## Data Presentation: Quantitative Outcomes of Key Clinical Trials

The following tables summarize the key quantitative data from the two pivotal human clinical trials investigating **pentadecanoic acid**.

Table 1: Results from a Randomized Controlled Trial of C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176)[1][2][3]

| Outcome Measure                             | C15:0 Supplement Group (200 mg/day)       | Placebo Group                                          |  |
|---------------------------------------------|-------------------------------------------|--------------------------------------------------------|--|
| Mean Increase in Circulating C15:0          | 1.88 μg/mL greater than placebo (p=0.003) | Not explicitly stated, but lower than the C15:0 group. |  |
| Change in Alanine<br>Aminotransferase (ALT) | -29 U/L (p=0.001)                         | Not available                                          |  |
| Change in Aspartate Aminotransferase (AST)  | -6 U/L (p=0.014)                          | Not available                                          |  |
| Change in Hemoglobin*                       | +0.60 g/dL (p=0.010)                      | Not available                                          |  |



Note: The changes in ALT, AST, and hemoglobin were reported for the subgroup of participants in the C15:0 group who achieved a post-treatment circulating C15:0 level of >5  $\mu$ g/mL. Data for the entire C15:0 group and the placebo group for these parameters were not available in the reviewed literature.

Table 2: Results from the TANGO Randomized Controlled Trial (Asian-Adapted Mediterranean Diet with/without C15:0)[4][5][6][7]

| Outcome Measure                                         | Caloric-Restricted<br>Asian-Adapted<br>Mediterranean Diet<br>+ C15:0 | Caloric-Restricted<br>Asian-Adapted<br>Mediterranean Diet | Control (Caloric-<br>Restricted Diet) |
|---------------------------------------------------------|----------------------------------------------------------------------|-----------------------------------------------------------|---------------------------------------|
| Weight Reduction                                        | 4.0 ± 0.5 kg (5.3% of body weight)                                   | $3.4 \pm 0.5 \text{ kg } (4.5\% \text{ of body weight)}$  | 1.5 ± 0.5 kg (2.1% of body weight)    |
| Liver Fat Reduction<br>(Proton Density Fat<br>Fraction) | 33%                                                                  | 30%                                                       | 10%                                   |
| Change in Total<br>Cholesterol                          | Significant reduction compared to control                            | Significant reduction compared to control                 | Less reduction                        |
| Change in<br>Triglycerides                              | Significant reduction compared to control                            | Significant reduction compared to control                 | Less reduction                        |
| Change in LDL-<br>Cholesterol                           | Further reduction<br>compared to diet-only<br>group                  | Reduction from baseline                                   | Less reduction                        |
| Gut Microbiome                                          | Increased abundance of Bifidobacterium adolescentis                  | Not specified                                             | Not specified                         |

### **Experimental Protocols**

Detailed methodologies for the two key clinical trials are outlined below.



## C15:0 Supplementation in Young Adults with Overweight and Obesity (NCT04947176)

- Study Design: A single-center, double-blind, randomized, controlled, 2-arm trial.[1]
- Participants: 30 young adults (mean age 20.0 ± 2.1 years) with a mean Body Mass Index (BMI) of 33.4 ± 5.3 kg/m<sup>2</sup>.[2]
- Intervention: Participants were randomized to receive either 200 mg of **pentadecanoic acid** (C15:0) or a matching placebo daily for 12 weeks.[2]
- Primary Outcome: The primary objective was to investigate the change in plasma C15:0 levels from baseline to 12 weeks.[1]
- Secondary Outcomes: Assessment of safety and tolerability, as well as measurement of potential markers of physiologic response, including liver enzymes (ALT and AST) and hemoglobin.[1]

### The TANGO Randomized Controlled Trial (NCT05259475)

- Study Design: A double-blinded, parallel-design, randomized controlled trial.[5]
- Participants: 88 Chinese females with non-alcoholic fatty liver disease (NAFLD).[5]
- Intervention Groups:
  - Caloric-restricted diet based on general healthy eating guidelines (Control).
  - Caloric-restricted, Asian-adapted Mediterranean diet.[5]
  - Caloric-restricted, Asian-adapted Mediterranean diet supplemented with pentadecanoic acid (C15:0).[5]
- Primary Outcome: Change in liver fat content.
- Secondary Outcomes: Changes in body weight, body fat, visceral fat, liver enzymes, blood pressure, fasting glucose and insulin, HbA1c, HOMA-IR, blood lipids, and C-reactive protein.
   [7]



# Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of **pentadecanoic acid** and the experimental workflows of the discussed clinical trials.



Click to download full resolution via product page

Proposed signaling pathways of pentadecanoic acid.





Click to download full resolution via product page

Experimental workflow for the NCT04947176 trial.





Click to download full resolution via product page

Experimental workflow for the TANGO trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. nutritionaloutlook.com [nutritionaloutlook.com]
- 3. Reddit The heart of the internet [reddit.com]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. Effect of an Asian-adapted Mediterranean diet and pentadecanoic acid on fatty liver disease: the TANGO randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. examine.com [examine.com]
- To cite this document: BenchChem. [validating the health benefits of pentadecanoic acid in human clinical trials.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115217#validating-the-health-benefits-of-pentadecanoic-acid-in-human-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com